

"chemical structure and properties of Anti-infective agent 9"

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Compound of Interest

Compound Name: Anti-infective agent 9

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In-Depth Technical Guide: Anti-infective Agent 9

An Analysis of the Chemical Structure and Biological Properties of a Novel Antiplasmodial Agent

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Anti-infective agent 9 is a novel small molecule inhibitor of *Plasmodium falciparum*, the parasite responsible for the most severe form of malaria. This technical guide synthesizes the currently available information on its chemical structure and biological properties. The compound, identified by CAS number 758689-17-7, demonstrates potent antiplasmodial activity with a reported IC₅₀ of 600 nM. Its mechanism of action is believed to involve the disruption of central carbon metabolism in the parasite, specifically by reducing pyruvate levels and interfering with the tricarboxylic acid (TCA) cycle. This document provides a summary of its known characteristics and places its activity within the broader context of antimalarial drug discovery targeting parasite metabolism.

Chemical Structure and Physicochemical Properties

Anti-infective agent 9 is a complex heterocyclic molecule containing thiazole and trifluoromethylphenyl moieties. While a detailed experimental characterization is not publicly available, its fundamental properties have been reported by chemical suppliers.

Table 1: Physicochemical Properties of **Anti-infective agent 9**

Property	Value	Source
CAS Number	758689-17-7	[1]
Molecular Formula	C ₁₄ H ₁₁ F ₃ N ₄ S ₂	[1]
SMILES	FC(F) (F)C1=CC=C(C=C1)NC2=NC(=CS2)C=3SC(=NC3C)N	[1]
Molecular Weight	372.39 g/mol (Calculated)	
Physical State	Solid (presumed)	
Storage Temperature	-20°C	[1]

Note: Detailed experimental data on properties such as melting point, boiling point, solubility, and pKa are not available in the public domain.

Biological Activity and Mechanism of Action

Anti-infective agent 9 has been identified as a potent inhibitor of the blood stages of *Plasmodium falciparum*. The primary reported activity centers on the disruption of the parasite's energy metabolism.

Table 2: Biological Activity of **Anti-infective agent 9**

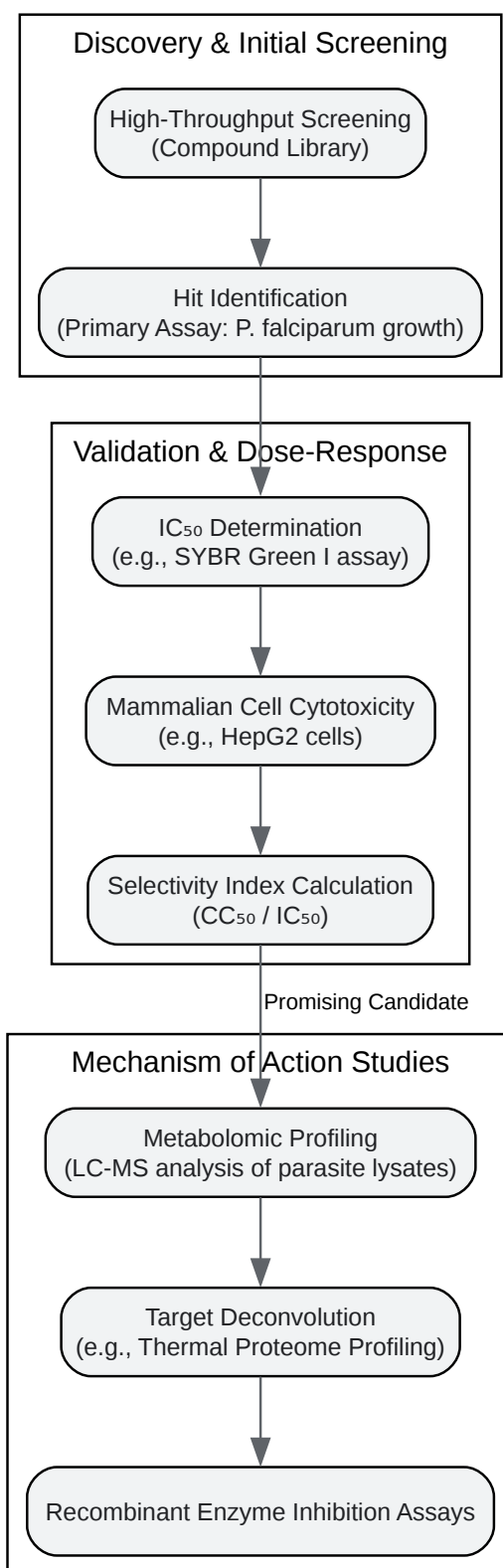
Parameter	Value	Target Organism	Notes	Source
IC ₅₀	600 nM	Plasmodium falciparum	In vitro growth inhibition	[1]
Reported MOA	Reduces pyruvate levels, disrupts TCA cycle	Plasmodium falciparum	Specific enzyme target not identified	[1]
Metabolic Stability	Reported as robust	Not specified	[1]	
Toxicity	Minimal toxicity to human liver cells	Human (HepG2 or similar)	[1]	

The proposed mechanism of action—disruption of pyruvate metabolism and the TCA cycle—points to a critical vulnerability in the parasite. During its intraerythrocytic growth phase, *P. falciparum* has a high metabolic rate, relying heavily on glycolysis for ATP production. While much of the glucose-derived pyruvate is converted to lactate, the TCA cycle remains essential for generating metabolic intermediates for biosynthesis.

It has been noted that the target of **Anti-infective agent 9** is likely not 1-deoxy-D-xylulose-5-phosphate synthase (DXPS), an enzyme in the apicoplast's non-mevalonate pathway for isoprenoid synthesis[1].

The Role of Pyruvate and the TCA Cycle in Plasmodium falciparum

The TCA cycle in *P. falciparum* is a central metabolic hub, although it functions differently from its canonical mammalian counterpart. It is not primarily for generating reducing equivalents for oxidative phosphorylation but rather serves as a source for biosynthetic precursors. The disruption of this cycle or the reduction of its key substrate, pyruvate, would have catastrophic consequences for the parasite's ability to synthesize essential molecules, leading to cell death.



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Figure 2. A representative workflow for the discovery and characterization of a novel antimalarial compound, from initial screening to mechanism of action studies.

Synthesis

The chemical synthesis route for **Anti-infective agent 9** has not been published. Based on its structure, which contains a substituted aminothiazole core, its synthesis would likely involve a multi-step pathway, potentially employing a Hantzsch thiazole synthesis or a similar cyclization reaction as a key step to form the central thiazole ring.

Conclusion and Future Directions

Anti-infective agent 9 is a promising antiplasmodial compound with a potent inhibitory effect on *P. falciparum*. Its reported mechanism of action, the disruption of central carbon metabolism, represents a validated and important strategy in antimalarial drug development. However, a significant gap in knowledge exists, as the primary research detailing its discovery, synthesis, and comprehensive biological evaluation is not publicly accessible.

For the research community, the key future directions would be:

- **Identification of the Primary Literature:** Locating the original patent or publication is critical to fully evaluate the potential of this compound.
- **Target Deconvolution:** Precisely identifying the molecular target(s) within the pyruvate metabolism or TCA cycle pathways would enable structure-based drug design and a deeper understanding of its mechanism.
- **In Vivo Efficacy:** Assessing the compound's efficacy and pharmacokinetic properties in animal models of malaria is a necessary next step for any potential therapeutic lead.

This guide provides a consolidated view of the available data on **Anti-infective agent 9**. While the lack of detailed experimental protocols limits its immediate application in a research setting, the information presented highlights a potentially valuable scaffold for the development of new therapies to combat drug-resistant malaria.

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References

- 1. Anti-infective agent 9 - Immunomart [immunomart.com]
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